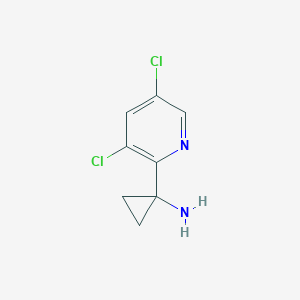

1-(3,5-Dichloropyridin-2-yl)cyclopropan-1-amine

Description

1-(3,5-Dichloropyridin-2-yl)cyclopropan-1-amine is a cyclopropane-containing amine derivative featuring a pyridine ring substituted with two chlorine atoms at the 3- and 5-positions. This compound belongs to a class of small-molecule building blocks widely used in pharmaceutical and agrochemical research. The cyclopropane ring introduces steric strain, which can enhance binding specificity in drug-target interactions, while the dichloropyridinyl group contributes electron-withdrawing effects and influences lipophilicity.

Properties

Molecular Formula |

C8H8Cl2N2 |

|---|---|

Molecular Weight |

203.07 g/mol |

IUPAC Name |

1-(3,5-dichloropyridin-2-yl)cyclopropan-1-amine |

InChI |

InChI=1S/C8H8Cl2N2/c9-5-3-6(10)7(12-4-5)8(11)1-2-8/h3-4H,1-2,11H2 |

InChI Key |

SAZVHIMRQFSARU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=C(C=C(C=N2)Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichloropyridin-2-yl)cyclopropan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,5-dichloropyridine.

Cyclopropanation: The pyridine derivative undergoes cyclopropanation using a suitable cyclopropane precursor, such as diazomethane or a cyclopropyl halide, under basic conditions.

Amination: The resulting cyclopropane intermediate is then subjected to amination, often using ammonia or an amine source under catalytic conditions to introduce the amine group.

Industrial Production Methods

In an industrial setting, the production of 1-(3,5-Dichloropyridin-2-yl)cyclopropan-1-amine may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the cyclopropanation and amination reactions efficiently.

Catalysts: Employing catalysts to enhance reaction rates and yields.

Purification: Implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichloropyridin-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of aminopyridine derivatives, while coupling reactions can produce complex biaryl or heteroaryl compounds.

Scientific Research Applications

1-(3,5-Dichloropyridin-2-yl)cyclopropan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3,5-Dichloropyridin-2-yl)cyclopropan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyridinyl Cyclopropane Amines

- 1-(6-Chloropyridin-2-yl)cyclopropan-1-amine (CAS: 1060811-69-9) Key Differences: The chlorine substituent is positioned at the 6- instead of 3,5-positions on the pyridine ring. Molecular Weight: 169 Da vs. ~204 Da (estimated for the 3,5-dichloro analog). LogP: 1.48 (indicative of moderate hydrophobicity). The 3,5-dichloro analog likely has a higher LogP (~2.0–2.5) due to additional chlorine atoms .

Ethanamine vs. Cyclopropane Amines

- (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride (BLD Pharm) Key Differences: Replaces the cyclopropane ring with an ethanamine backbone.

Trifluoromethyl-Substituted Cyclopropane Amines

- 1-(Trifluoromethyl)cyclopropan-1-amine hydrochloride (CAS: 35501-83-8)

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

| Compound Name | Molecular Formula | Molecular Weight (Da) | LogP | Substituent Effects |

|---|---|---|---|---|

| 1-(3,5-Dichloropyridin-2-yl)cyclopropan-1-amine (Target) | C₈H₈Cl₂N₂ | ~204 (estimated) | ~2.0–2.5 (estimated) | Symmetrical Cl substitution enhances electron withdrawal and hydrophobicity. |

| 1-(6-Chloropyridin-2-yl)cyclopropan-1-amine | C₈H₉ClN₂ | 169 | 1.48 | Asymmetric Cl placement reduces steric hindrance. |

| 1-(Trifluoromethyl)cyclopropan-1-amine hydrochloride | C₄H₆ClF₃N | 178.55 | ~1.8 (estimated) | -CF₃ increases lipophilicity and metabolic stability. |

| (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride | C₇H₈Cl₂N₂ | 215.06 | ~1.5 (estimated) | Linear backbone reduces steric strain. |

Biological Activity

1-(3,5-Dichloropyridin-2-yl)cyclopropan-1-amine is a compound of interest due to its potential therapeutic applications, particularly in the context of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropanamine moiety substituted with a dichloropyridine group, which is significant for its biological activity. The structural formula can be represented as:

1-(3,5-Dichloropyridin-2-yl)cyclopropan-1-amine primarily acts as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which can lead to various physiological effects such as anti-inflammatory responses and modulation of neurotransmitter release .

Pharmacological Effects

- Neuroprotective Properties : The inhibition of PDE4 has been linked to neuroprotective effects, making this compound a candidate for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. Elevated cAMP levels can enhance synaptic plasticity and memory consolidation processes .

- Anti-inflammatory Effects : By increasing cAMP levels, the compound reduces the expression of pro-inflammatory cytokines such as TNF-alpha and IL-17 while promoting anti-inflammatory cytokines like IL-10 . This dual action positions it as a potential therapeutic agent in inflammatory conditions.

- Antitumor Activity : Preliminary studies suggest that 1-(3,5-Dichloropyridin-2-yl)cyclopropan-1-amine may exhibit antitumor properties by modulating pathways involved in cancer cell proliferation and survival. Its ability to inhibit PDE4 could disrupt signaling pathways that promote tumor growth .

Case Study 1: Neurodegenerative Disease Models

In a study involving animal models of Alzheimer's disease, administration of 1-(3,5-Dichloropyridin-2-yl)cyclopropan-1-amine resulted in significant improvements in cognitive function. The treatment led to increased levels of cAMP in the hippocampus, correlating with enhanced memory performance in behavioral tests .

Case Study 2: Cancer Research

A recent investigation into the antitumor effects of this compound demonstrated its efficacy in reducing tumor size in xenograft models of breast cancer. The mechanism was attributed to the downregulation of key oncogenic pathways mediated by increased cAMP levels .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Neuroprotection | Enhanced memory consolidation | Increased cAMP levels |

| Anti-inflammatory | Reduced cytokine expression | Inhibition of PDE4 |

| Antitumor activity | Decreased tumor growth | Modulation of oncogenic signaling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.